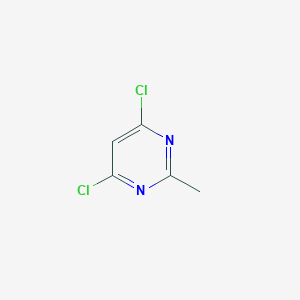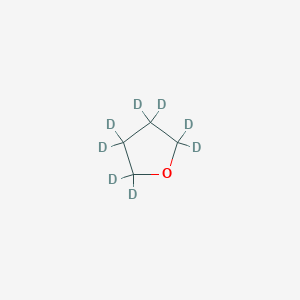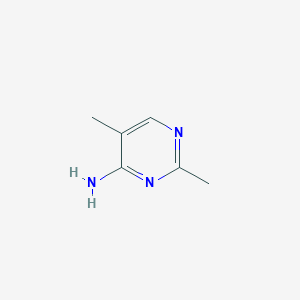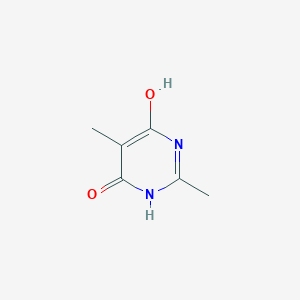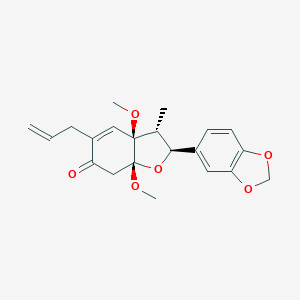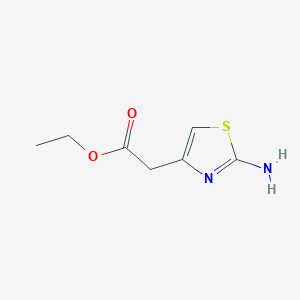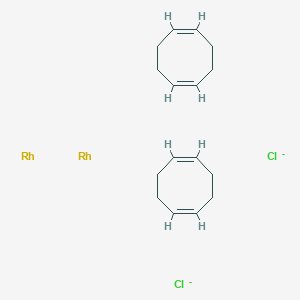
Chloro(1,5-cyclooctadiene)rhodium(I) dimer
Vue d'ensemble
Description
Chloro(1,5-cyclooctadiene)rhodium(I) dimer, also known as [Rh(COD)Cl]2, is a widely used precursor to homogeneous catalysts . It is a chiral catalyst capable of asymmetrically hydrogenating certain prochiral alkenes . It is also used in the synthesis of other metal ligands for use in catalysis .
Synthesis Analysis
Chloro(1,5-cyclooctadiene)rhodium(I) dimer can be employed for the synthesis of rhodium complex of heterocyclic carbenes (NHCs) . It can also be modified and coated on the surface of ferrite magnetic nanoparticles for catalyzing the hydroformylation reaction of olefins .Molecular Structure Analysis
The molecule consists of a pair of square planar Rh centers bound to a 1,5-cyclooctadiene and two chloride ligands that are shared between the Rh centers .Chemical Reactions Analysis
This compound is a catalyst for coupling 1,3-dienes with activated hydrocarbons and for preparing chiral complexes . It is also a catalyst for oxygenative addition to terminal alkynes for a greener synthesis of esters, amides, and carboxylic acids .Physical And Chemical Properties Analysis
Chloro(1,5-cyclooctadiene)rhodium(I) dimer has a molecular weight of 493.08 g/mol . It is a solid at 20°C . Its melting point is 243°C (dec.) .Applications De Recherche Scientifique
Homogeneous Catalyst
This compound is a widely used precursor to homogeneous catalysts . Homogeneous catalysts are those where the catalyst is in the same phase as the reactants, which can lead to more efficient reactions.
Asymmetric Hydrogenation
The compound serves as a chiral catalyst capable of asymmetrically hydrogenating certain prochiral alkenes . Asymmetric hydrogenation is a type of chemical reaction where hydrogen is added across a double bond of an unsaturated substrate. This process is important in the production of pharmaceuticals and agrochemicals.
Synthesis of Metal Ligands
Chloro(1,5-cyclooctadiene)rhodium(I) dimer is also used in the synthesis of other metal ligands for use in catalysis . Metal ligands are ions or molecules that bind to a central metal atom to form a coordination complex.
Coupling of 1,3-Dienes with Activated Hydrocarbons
This compound acts as a catalyst for the coupling of 1,3-dienes with activated hydrocarbons . This type of reaction is useful in the synthesis of complex organic molecules.
Preparation of Chiral Complexes
The compound is used as a catalyst for preparing chiral complexes . Chiral complexes are coordination compounds that have non-superimposable mirror images. They are important in many areas of chemistry, including the pharmaceutical industry.
Greener Synthesis of Esters, Amides, and Carboxylic Acids
The compound is used as a catalyst for the oxygenative addition to terminal alkynes, providing a greener synthesis of esters, amides, and carboxylic acids . This represents a more environmentally friendly approach to the synthesis of these important classes of compounds.
Mécanisme D'action
Also known as Bis(1,5-cyclooctadiene)dirhodium(I) dichloride, Chloro(1,5-cyclooctadiene)rhodium(I) dimer is a complex compound with a wide range of applications in the field of chemistry .
Target of Action
The primary target of this compound is prochiral alkenes . It acts as a chiral catalyst, capable of asymmetrically hydrogenating certain prochiral alkenes .
Mode of Action
The compound interacts with its targets through a process known as asymmetric hydrogenation . This is a type of chemical reaction where a compound known as a substrate is transformed into a product by the addition of hydrogen .
Biochemical Pathways
The compound is involved in various biochemical pathways, including coupling reactions of 1,3-dienes with activated hydrocarbons . It is also used in the synthesis of other metal ligands for use in catalysis .
Result of Action
The result of the compound’s action is the formation of new compounds through the process of asymmetric hydrogenation . This can lead to the creation of a wide range of products, depending on the specific substrates involved in the reaction .
Action Environment
The efficacy and stability of Chloro(1,5-cyclooctadiene)rhodium(I) dimer can be influenced by various environmental factors. For instance, it is sensitive to air and moisture . Therefore, it should be stored in an inert atmosphere and at room temperature . Furthermore, it is soluble in chloroform, dichloromethane, and methanol, but sparingly soluble in most common solvents .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;rhodium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.2ClH.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2/b2*2-1-,8-7-;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJQCHVMABBNQW-MIXQCLKLSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Rh].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Rh].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2Rh2-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(1,5-cyclooctadiene)rhodium(I) dimer | |
CAS RN |
12092-47-6 | |
| Record name | Rhodium, di-.mu.-chlorobis[(1,2,5,6-.eta.)-1,5-cyclooctadiene]di- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Di-mu-chloro-bis(hapto-1,5-cyclooctadiene)dirhodium(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BR4HR5Q6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Chloro(1,5-cyclooctadiene)rhodium(I) dimer and what are its common uses in organic synthesis?
A1: Chloro(1,5-cyclooctadiene)rhodium(I) dimer, also known as Bis(1,5-cyclooctadiene)dirhodium(I) dichloride, is a widely used organometallic catalyst precursor. It features two rhodium(I) centers, each coordinated to a 1,5-cyclooctadiene (COD) ligand and bridged by chlorine atoms. [] This air-stable complex acts as a starting point for generating catalytically active rhodium species in various organic reactions. Some notable applications include:
- Cross-Coupling Reactions: The complex is frequently employed in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds. []
- Asymmetric Hydrogenations: It serves as a precursor for chiral catalysts used in asymmetric hydrogenations, enabling the synthesis of enantiomerically enriched compounds. []
- Carbonyl Additions: The complex catalyzes carbonyl addition reactions, including the addition of organometallic reagents to aldehydes and ketones. [, ]
- Cyclization Reactions: It facilitates cyclization reactions, including Pauson-Khand reactions, which involve the formation of cyclopentenones from alkenes, alkynes, and carbon monoxide. []
Q2: How does the presence of ketones influence the catalytic activity of Chloro(1,5-cyclooctadiene)rhodium(I) dimer in reactions involving vinylarenes and arylaluminum reagents?
A2: Research indicates that ketones play a crucial role in promoting the rhodium-catalyzed addition/elimination of arylaluminum reagents to vinylarenes. [] While the exact mechanism remains under investigation, studies using 1H NMR spectroscopy confirmed that ketones, specifically diisopropyl ketone (2,4-dimethyl-3-pentanone), are reduced to their corresponding alcohols during the reaction. [] This suggests that ketones might be involved in activating the rhodium catalyst or facilitating the transmetalation step with the arylaluminum reagent. The presence of ketones significantly enhances the yield of β-arylated products, demonstrating their importance in these reactions. []
Q3: Can Chloro(1,5-cyclooctadiene)rhodium(I) dimer be used to synthesize polymers? If so, can you provide an example?
A3: Yes, Chloro(1,5-cyclooctadiene)rhodium(I) dimer effectively catalyzes the polymerization of specific monomers. [] For instance, it efficiently polymerizes 1,5-hexadiyne, resulting in the formation of poly(1,5-hexadiyne) films. [] Spectroscopic studies suggest the polymerization mechanism involves the formation of a five-membered ring within each monomeric unit of the polymer. The resulting poly(1,5-hexadiyne) exhibits high conjugation, displays a metallic lustre, and demonstrates insolubility in common solvents. [] This highlights the potential of the rhodium complex as a catalyst in polymerization reactions.
Q4: What are the structural characteristics of Chloro(1,5-cyclooctadiene)rhodium(I) dimer?
A4: Chloro(1,5-cyclooctadiene)rhodium(I) dimer (C16H24Cl2Rh2) has a molecular weight of 493.08 g/mol. [] Key structural features include:
- Dimeric Structure: Two rhodium(I) centers are bridged by two chlorine atoms, forming a dimeric structure. []
- Coordination Sphere: Each rhodium atom is coordinated to a bidentate 1,5-cyclooctadiene (COD) ligand in a square planar geometry. []
- Spectroscopic Data: Infrared spectroscopy reveals strong bands at 819 cm-1, 964 cm-1, and 998 cm-1 (Nujol mull). [] 1H NMR analysis shows signals at 4.3 ppm and a broad signal between 2.6 and 1.7 ppm (CDCl3). []
Q5: Are there any concerns regarding the stability and storage of Chloro(1,5-cyclooctadiene)rhodium(I) dimer?
A5: While Chloro(1,5-cyclooctadiene)rhodium(I) dimer exhibits good air stability, precautions are necessary to maintain optimal catalytic activity. [] The complex is susceptible to slow oxidation upon prolonged air exposure. [] For optimal results, storing the complex under an inert atmosphere at a reduced temperature (2-8 °C) is recommended. [] It's also advisable to prepare fresh catalyst solutions before use to ensure reproducible outcomes in catalytic reactions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



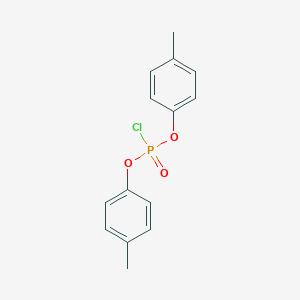
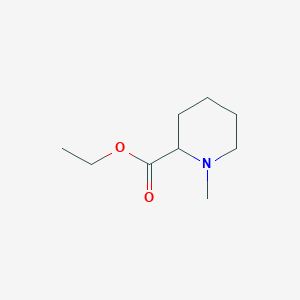
![Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B42776.png)
